molecular formula C18H14N4OS B12172691 1-benzyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide

1-benzyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide

Cat. No.: B12172691
M. Wt: 334.4 g/mol
InChI Key: RLTJPDHQBYZIBQ-UHFFFAOYSA-N
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Description

1-benzyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide is a complex organic compound that features a unique combination of an indole ring, a thiadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced through the reaction of thiosemicarbazide with a suitable carboxylic acid derivative, such as an acyl chloride or ester, under basic conditions.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the indole-thiadiazole intermediate with benzylamine in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-benzyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiadiazole rings may facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-3-carboxamide: Similar structure but with a carboxamide group at a different position.

    1-benzyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

Uniqueness

1-benzyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H14N4OS

Molecular Weight

334.4 g/mol

IUPAC Name

1-benzyl-N-(1,3,4-thiadiazol-2-yl)indole-2-carboxamide

InChI

InChI=1S/C18H14N4OS/c23-17(20-18-21-19-12-24-18)16-10-14-8-4-5-9-15(14)22(16)11-13-6-2-1-3-7-13/h1-10,12H,11H2,(H,20,21,23)

InChI Key

RLTJPDHQBYZIBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)NC4=NN=CS4

Origin of Product

United States

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